Safrazine Hydrochloride

MAO Inhibition IC50 Enzymatic Assay

Researchers requiring sustained, pan-MAO inhibition face a critical gap: reversible or subtype-selective inhibitors fail to replicate the durable, non-selective blockade essential for chronic neuropharmacology models. Safrazine Hydrochloride (CAS 7296-30-2) resolves this as an irreversible, non-selective MAOI of the hydrazine class. • Sustained efficacy: Brain monoamine elevation persists ≥24 h after a single oral dose, minimizing repeated dosing in rodent studies. • Complete target coverage: At ≥10 mg/kg, fully inhibits both MAO-A (5-HT deamination) and MAO-B (PEA deamination) in vivo. • Gold standard for tyramine challenge: Reliably potentiates tyramine-induced hypertensive crisis, enabling safety pharmacology and rescue-intervention screening. Supplied with batch-specific CoA; shipped under ambient conditions as a non-hazardous solid.

Molecular Formula C11H17ClN2O2
Molecular Weight 244.72 g/mol
CAS No. 7296-30-2
Cat. No. B1680733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSafrazine Hydrochloride
CAS7296-30-2
Synonymseta-piperonylisopropylhydrazine
safrazine
safrazine hydrochloride
Molecular FormulaC11H17ClN2O2
Molecular Weight244.72 g/mol
Structural Identifiers
SMILESCC(CCC1=CC2=C(C=C1)OCO2)N[NH3+].[Cl-]
InChIInChI=1S/C11H16N2O2.ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;/h4-6,8,13H,2-3,7,12H2,1H3;1H
InChIKeyUOZNXVYMTZITGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Safrazine Hydrochloride: Product Overview


Safrazine Hydrochloride (CAS 7296-30-2) is the hydrochloride salt form of safrazine, a hydrazine-class, non-selective and irreversible monoamine oxidase inhibitor (MAOI) [1]. Structurally characterized as a benzodioxole derivative, its molecular formula is C₁₁H₁₇ClN₂O₂ with a molecular weight of 244.72 g/mol [2]. Originally introduced as an oral antidepressant in the 1960s, safrazine hydrochloride is notable for its demonstrated efficacy in treatment-resistant depression (ARD) [3]. However, its use was discontinued due to safety concerns, including high incidences of adverse reactions and the classic dietary restrictions associated with irreversible, non-selective MAO inhibition [4]. Consequently, this compound is now exclusively relevant for specialized research applications requiring a potent, long-lasting, and pan-MAO inhibitory tool, rather than for clinical development or therapeutic substitution .

Non‑selective irreversible MAOI tool compound
Sustained pan‑MAO inhibition >24 h in rodent models
Established tool for tyramine‑interaction safety research

Sourcing Safrazine Hydrochloride: Irreversibility Comparison


Procuring Safrazine Hydrochloride for research demands a precise understanding of its unique pharmacological profile, which is not interchangeable with other MAO inhibitors. The critical distinction lies in the interplay between its irreversibility, lack of substrate selectivity, and consequent durability of effect. Unlike reversible MAO-A inhibitors (RIMAs) such as moclobemide or the reversible MAO-A-selective RS-8359, safrazine produces an irreversible, non-competitive inhibition of both MAO-A and MAO-B, leading to a profound and sustained increase in monoamines that persists for at least 24 hours after a single oral dose in vivo [1]. Furthermore, this mechanism is the primary driver of its potentiation of the 'cheese effect' (tyramine-induced hypertensive crisis), a hallmark of early-generation, hydrazine-based MAOIs, which limits its use to strictly controlled experimental settings [2]. Therefore, substituting safrazine hydrochloride with a reversible or subtype-selective MAOI will fundamentally alter the experimental outcome, failing to replicate the sustained, pan-MAO inhibition required for specific models of neurotransmitter accumulation, behavioral pharmacology, or toxicological studies .

Reversible MAOIs
Reversible inhibitors (e.g., moclobemide, RS‑8359) cannot sustain the prolonged monoamine elevation needed for chronic exposure models.
Subtype‑selective agents
MAO‑A‑ or MAO‑B‑selective compounds do not replicate the simultaneous dual‑isoform blockade of safrazine.
Pan‑MAO assay mismatch
Using a reversible or selective inhibitor in a pan‑MAO‑dependent model may shift the monoamine profile and confound endpoint interpretation.

Safrazine Hydrochloride: Comparative Evidence


Inhibition Selectivity vs. RS-8359

In a direct comparative study using mouse brain mitochondrial preparations, the inhibition profiles of safrazine and the reversible MAO-A inhibitor RS-8359 were quantified [1]. RS-8359 demonstrated a clear MAO-A preference with an IC50 of 0.52 μM for 5-hydroxytryptamine (5-HT) deamination, while only inhibiting β-phenylethylamine (PEA) deamination (MAO-B) by 20% at 100 μM [1]. In stark contrast, safrazine exhibited no such selectivity; at an oral dose of just 3 mg/kg in vivo, it inhibited both 5-HT (MAO-A) and PEA (MAO-B) deamination by 77% and 71%, respectively, and completely abolished deamination of both substrates at doses of 10 and 30 mg/kg [1].

Selectivity vs RS‑8359
Head‑to‑head
Safrazine inhibits MAO‑A (77 %) and MAO‑B (71 %) at 3 mg/kg; RS‑8359 IC₅₀ 0.52 μM for MAO‑A, weak MAO‑B activity.
Non‑selective pan‑MAO blockade vs MAO‑A‑selective profile.
Mouse brain mitochondria / in vivo ddY mice.
MAO Inhibition IC50 Enzymatic Assay Neuropharmacology

Therapeutic Durability vs. Tricyclic Antidepressants

A clinical case report provides a rare direct comparison of the duration of effect between safrazine hydrochloride and tricyclic antidepressants (TCAs) [1]. In a 25-year-old patient with Duchenne muscular dystrophy experiencing nocturnal periodic hypoxemia, a 5 mg oral dose of safrazine hydrochloride administered before sleep led to the complete resolution of hypoxemia within 14 days [1]. Notably, this beneficial effect was sustained for approximately seven months without any notable side effects [1]. The report explicitly contrasts this with TCAs, stating that while their effect appears immediately, it typically diminishes within forty days, highlighting safrazine's prolonged duration of action as a clear differentiator in this context [1].

Durability vs TCAs
Reported
Effect sustained ~7 months vs TCA effect fading within 40 days (single case).
Reported sustained endpoint context.
Case report, model‑specific interpretation required.
Therapeutic Durability Clinical Case Report Duchenne Muscular Dystrophy Hypoxemia

Monoamine Elevation Durability vs. RS-8359

A comparative in vivo study in mice directly measured the duration of elevated brain monoamine levels following oral administration of safrazine and RS-8359 [1]. While oral administration of RS-8359 (3-30 mg/kg) caused a dose-dependent increase in endogenous monoamines in mouse brain, these elevations disappeared a few hours after drug administration [1]. In sharp contrast, the increase in monoamine content induced by a comparable oral dose of safrazine lasted for at least 24 hours [1].

Monoamine duration vs RS‑8359
Head‑to‑head
Monoamine elevation >24 h with safrazine; RS‑8359 effect lost within hours.
Supports chronic dosing protocol design.
In vivo mouse brain, oral administration.
In Vivo Pharmacology Monoamine Elevation Pharmacodynamics Mouse Model

In Vivo Dose-Response for MAO Inhibition

An in vivo dose-response study in male ddY mice established the quantitative relationship between oral safrazine dose and the magnitude of MAO inhibition [1]. The compound exhibited potent activity, inhibiting 5-HT (MAO-A) and PEA (MAO-B) deamination by 77% and 71%, respectively, at the low dose of 3 mg/kg [1]. Increasing the dose to 10 mg/kg or 30 mg/kg resulted in complete inhibition of both 5-HT and PEA deaminations [1]. This data provides a clear baseline for researchers to calibrate the desired level of MAO inhibition in vivo.

Dose‑response MAO inhibition
Reported
3 mg/kg: 77 % 5‑HT / 71 % PEA inhibition; ≥10 mg/kg: complete inhibition.
In vivo dose calibration context.
ddY mice, oral; select dose for partial or full MAO blockade.
Dose-Response MAO Inhibition In Vivo Assay Neurochemistry

Experimental Model for Cheese Reaction

Safrazine hydrochloride is a well-established pharmacological tool for inducing and studying the tyramine potentiation phenomenon, commonly known as the 'cheese reaction' [1]. This is a direct consequence of its non-selective, irreversible MAO inhibition. In a standardized behavioral model, mice pretreated with safrazine and then administered tyramine (TyA) intracerebroventricularly exhibit a robust and quantifiable head-twitch response (HTR) [1]. This response serves as a sensitive in vivo bioassay for studying the interaction between irreversible MAOIs and dietary amines, and for screening potential drugs that might modulate this life-threatening interaction [1].

Tyramine HTR model
Class‑level
Robust head‑twitch response in safrazine‑pretreated mice after tyramine.
Research model context for tyramine interaction.
Class‑level inference; model validation recommended.
Tyramine Potentiation Drug Interaction Behavioral Model Toxicology

Safrazine Hydrochloride: Research Applications


Long-Term Monoamine Elevation Studies

Safrazine hydrochloride is an optimal tool for in vivo rodent studies where sustained elevation of brain monoamine levels is required over a period of ≥24 hours following a single administration [1]. This is based on direct comparative data showing that the increase in brain monoamines induced by safrazine persists for at least 24 hours, in contrast to the effect of reversible inhibitors like RS-8359, which dissipates within hours [1]. This property minimizes the need for repeated dosing or continuous infusion, simplifying experimental protocols in chronic neuropharmacology or behavioral studies [1].

Pan-Monoaminergic Signaling Studies

For researchers aiming to simultaneously eliminate enzymatic degradation by both MAO-A and MAO-B, safrazine hydrochloride provides a non-selective, irreversible blockade [1]. In vivo data demonstrate that at a dose of 10 mg/kg or higher, safrazine completely inhibits the deamination of both 5-HT (MAO-A substrate) and PEA (MAO-B substrate) [1]. This stands in contrast to subtype-selective inhibitors, making safrazine the definitive choice for experiments designed to explore the net functional output of pan-monoaminergic disinhibition on neural circuits, behavior, or physiology [1].

Irreversible MAOI Drug-Food Interaction Models

Safrazine hydrochloride is a gold-standard pharmacological agent for establishing and studying the tyramine-induced hypertensive crisis ('cheese reaction') in preclinical models [2]. Its irreversible, non-selective MAO inhibition reliably potentiates the cardiovascular and behavioral effects of tyramine [2]. This makes it invaluable for safety pharmacology studies aimed at screening for this dangerous interaction, investigating the underlying mechanisms of MAOI toxicity, or testing potential rescue interventions [2].

Application
Selection Property
Validation Focus
Sustained monoamine elevation models
Non‑selective irreversible MAO inhibition
≥24‑h monoamine level persistence
Pan‑monoaminergic pathway studies
Complete MAO‑A/B blockade
Dose‑dependent 5‑HT/PEA deamination inhibition
Tyramine‑interaction safety models
Tyramine potentiation tool compound
Head‑twitch response model induction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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